5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
Overview
Description
- 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a chemical compound with the molecular formula C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub> .
- It belongs to the class of thiophene derivatives and contains a five-membered ring with one sulfur atom.
- Thiophene derivatives have diverse applications in industrial chemistry, material science, and pharmacology.
Synthesis Analysis
- The synthesis of this compound involves several steps:
- Esterification : Starting from 4-chlorobenzoic acid , esterification with methanol occurs.
- Hydrazination : The intermediate undergoes hydrazination.
- Salt Formation and Cyclization : Salt formation and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .
- Sulfonyl Chloride Conversion : The intermediate is converted into sulfonyl chloride.
- Nucleophilic Attack of Amines : Nucleophilic attack of amines results in the title sulfonamides.
- The structures are confirmed by NMR , IR , and elemental analysis .
Molecular Structure Analysis
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub>
- Average Mass: 305.824 Da
- Monoisotopic Mass: 304.940552 Da
Chemical Reactions Analysis
- The synthesis involves condensation reactions , including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.
- These reactions are typical and significant for thiophene derivatives.
Scientific Research Applications
Synthesis and Antiviral Activity
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide derivatives have been synthesized and demonstrated potential in antiviral activity. Specifically, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown anti-tobacco mosaic virus activity (Chen et al., 2010).
Urease Inhibition and Antibacterial Properties
Thiophene sulfonamide derivatives, synthesized via Suzuki cross coupling reaction, exhibit significant urease inhibition and antibacterial activities. For example, the compound 5-Phenylthiophene-2-sulfonamide demonstrated high urease inhibition activity, alongside notable hemolytic and antibacterial properties (Noreen et al., 2017).
Cytotoxicity in Cancer Research
In the field of cancer research, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and its derivatives have been studied for their cytotoxic effects on various cancer cell lines, such as human fibrosarcoma, mouse hepatoma, and human breast adenocarcinoma, demonstrating potential as chemotherapeutic agents (Arsenyan et al., 2016).
Role in Cerebrovasodilation
Studies have shown that 5-(arylthio)thiophene-2-sulfonamides can be effective in cerebrovasodilation, with specific analogues exhibiting significant anticonvulsant and cerebral blood flow enhancing activities, which could have implications in treating neurological disorders (Barnish et al., 1981).
Solubilization in Micellar Media
These compounds have also been investigated for their solubilization behavior in micellar solutions, such as with anionic surfactants. This research is critical in understanding their potential in drug formulation and delivery systems (Saeed et al., 2017).
Antibacterial Growth Inhibition
The sulfonamide derivatives of thiophenes, such as 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, have shown promising results as bacterial growth inhibitors, indicating their potential use in developing new antibacterial agents (Bulkacz et al., 1968).
Ocular Hypotensive Activity
The derivatives of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide have been found to exhibit topical ocular hypotensive activity, indicating their potential use in treating glaucoma (Prugh et al., 1991).
Safety And Hazards
- Acute Toxicity (Oral): Toxicity Category 4
- Eye Irritation: Category 2
- Skin Sensitization: Category 1
Future Directions
- Investigate its potential as an antiviral agent in other contexts.
- Explore modifications to enhance its efficacy and safety.
Please note that this analysis is based on available information, and further research may provide additional insights. 🌟
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S3/c11-7-1-3-8(4-2-7)15-9-5-6-10(16-9)17(12,13)14/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYFCDGJGFCATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381155 | |
Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide | |
CAS RN |
63031-81-2 | |
Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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